![molecular formula C25H19F4N3O2S B4062993 2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4062993.png)
2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H19F4N3O2S and its molecular weight is 501.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide is 501.11341068 g/mol and the complexity rating of the compound is 968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Research on related amide-containing isoquinoline derivatives has explored their structural aspects, revealing that interactions with mineral acids can lead to different physical states such as gels or crystalline solids depending on the acid's anion shape. These compounds have been shown to form host–guest complexes with enhanced fluorescence emission, suggesting potential applications in materials science and sensor development (Karmakar, Sarma, & Baruah, 2007).
Anticancer and Antimalarial Activities
Quinoline derivatives have been investigated for their biological activities, including their role as GPCR ligands with implications in cancer therapy and thrombolytic effects. These compounds demonstrate promising PI3-Kinase inhibition, offering insights into novel anticancer drugs development (Thangarasu, Thamarai Selvi, & Manikandan, 2018). Additionally, studies on compounds with structural similarities have shown significant antimalarial activity, correlating their effectiveness with structural features and supporting their potential in developing new antimalarial agents (Werbel et al., 1986).
Sensor Development
A novel ratiometric fluorescent sensor for Zn2+ detection based on a quinoline derivative has been developed, demonstrating high selectivity and sensitivity. This highlights the compound's utility in designing sensors for metal ion detection in various environments, including biological systems (Gu et al., 2014).
properties
IUPAC Name |
2-[[3-cyano-4-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F4N3O2S/c26-17-8-3-1-6-14(17)22-15(12-30)24(32-19-10-5-11-20(33)23(19)22)35-13-21(34)31-18-9-4-2-7-16(18)25(27,28)29/h1-4,6-9,22,32H,5,10-11,13H2,(H,31,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJBGGKLYVCGJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C#N)C4=CC=CC=C4F)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F4N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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